Product packaging for 6-Iodoisoquinolin-1(2H)-one(Cat. No.:)

6-Iodoisoquinolin-1(2H)-one

Cat. No.: B13680931
M. Wt: 271.05 g/mol
InChI Key: VPAWSRQVIKKBCX-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoquinolinone Scaffold in Organic Chemistry

The story of isoquinoline (B145761), the parent structure of isoquinolinone, began in 1885 when it was first isolated from coal tar. nih.gov Since then, the development of synthetic methods to construct the isoquinoline framework, such as the Pomeranz–Fritsch reaction and its subsequent modifications, has been a significant area of research in organic chemistry. nih.govopenmedicinalchemistryjournal.com The introduction of an oxo group to form the isoquinolin-1(2H)-one scaffold further expanded the chemical space and biological relevance of this heterocyclic system. fluorochem.co.uk

The significance of the isoquinolinone scaffold lies in its presence in a wide array of naturally occurring alkaloids and pharmacologically active molecules. fluorochem.co.uk These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. acs.orgsigmaaldrich.com This inherent bioactivity has cemented the isoquinolinone core as a critical pharmacophore in medicinal chemistry. sci-hub.stacs.org

Prevalence and Research Interest in Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds are of immense interest in chemical research, particularly in the pharmaceutical and materials science sectors. acs.org The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a heterocyclic structure can profoundly influence its physicochemical properties. researchgate.netwhiterose.ac.uk Halogenation can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a powerful tool in drug design. researchgate.netwhiterose.ac.uk

An estimated 70% of pharmaceutical products are based on heterocyclic structures, and the inclusion of halogens is a common strategy to optimize their therapeutic potential. researchgate.net The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction, further adds to their importance in designing molecules with specific biological functions. This has led to a surge in the development of synthetic methodologies for the selective halogenation of heterocyclic compounds.

Positioning of 6-Iodoisoquinolin-1(2H)-one within the Broader Isoquinolinone Class

Within the diverse family of isoquinolinones, this compound holds a strategic position. The presence of an iodine atom at the 6-position makes it a versatile synthetic intermediate. ontosight.ai The carbon-iodine bond is relatively weak and susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of isoquinolinone derivatives for further investigation. ontosight.ai

The synthesis of this compound itself has been the subject of dedicated research, with various methods being developed to achieve its efficient preparation. fluorochem.co.uk This focus on its synthesis underscores its value as a key building block in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Halogenated Isoquinolinones

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
6-Fluoroisoquinolin-1(2H)-oneC₉H₆FNO163.15White solid
6-Chloroisoquinolin-1(2H)-oneC₉H₆ClNO179.60White solid
6-Bromoisoquinolin-1(2H)-oneC₉H₆BrNO224.05Yellow solid
This compoundC₉H₆INO271.05Yellow solid

This table is based on data from various sources. fluorochem.co.uk

Overview of Key Academic Research Directions for this compound

Current academic research on this compound is primarily focused on its application as a versatile building block in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The reactivity of the iodine atom is the key to its utility, allowing for the construction of more elaborate molecular architectures.

One significant area of research is its use as a precursor for the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). sci-hub.st CRTH2 is a G protein-coupled receptor involved in allergic inflammatory diseases such as asthma. By utilizing this compound as a starting material, researchers can synthesize a variety of substituted isoquinolinone derivatives and evaluate their potential to block the CRTH2 receptor, offering a potential therapeutic strategy for these conditions.

Furthermore, the compound serves as a scaffold for the development of inhibitors for other biological targets. For instance, derivatives of 6-iodoisoquinoline-1,3(2H,4H)-dione, a closely related structure, have been investigated as potential inhibitors of specific enzymes. The iodine atom in these structures provides a handle for further chemical modification to optimize their inhibitory activity and selectivity.

The development of novel synthetic methodologies that utilize this compound continues to be an active area of research. These studies aim to expand the synthetic toolbox available to chemists, enabling the creation of even more diverse and complex molecules based on the isoquinolinone scaffold.

Table 2: Examples of Research Applications of this compound Derivatives

Derivative ClassTarget/ApplicationResearch Focus
Substituted IsoquinolinonesCRTH2 AntagonistsDevelopment of treatments for allergic inflammatory diseases like asthma. sci-hub.st
Isoquinoline-1,3(2H,4H)-dionesEnzyme InhibitionExploration of potential therapeutic agents for various diseases.
Complex HeterocyclesNovel ScaffoldsSynthesis of new molecular architectures for drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO B13680931 6-Iodoisoquinolin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

6-iodo-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6INO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)

InChI Key

VPAWSRQVIKKBCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1I

Origin of Product

United States

Chemical Reactivity and Functionalization of 6 Iodoisoquinolin 1 2h One

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine bond in 6-iodoisoquinolin-1(2H)-one is a key site for functionalization through various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted isoquinolinones.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboranes and organic halides. libretexts.org In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C-6 position. The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 6-arylisoquinolin-1(2H)-one.

This methodology is crucial in medicinal chemistry and materials science for synthesizing complex molecules with tailored electronic and steric properties. nih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. organic-chemistry.org

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, the Sonogashira coupling enables the introduction of an alkyne moiety at the C-6 position, yielding 6-alkynylisoquinolin-1(2H)-ones.

The general reaction is depicted below:

Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base.

These alkynylated products are valuable intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups. While the classic Sonogashira reaction uses both palladium and copper, copper-free versions have also been developed. organic-chemistry.orgrsc.org There is also growing interest in "inverse Sonogashira coupling," which involves the direct alkynylation of C-H bonds with alkynyl halides, though this is a complementary approach to the traditional method. nih.gov

Beyond Suzuki and Sonogashira couplings, the C-I bond of this compound is amenable to other palladium- and nickel-catalyzed transformations. These include, but are not limited to, Heck reactions, Stille coupling, and Buchwald-Hartwig amination. nih.govlibretexts.org Palladium-catalyzed reactions are some of the most common transition metal-catalyzed cross-coupling reactions used for the construction of Csp2-Csp2, Csp2-Csp, and Csp2-N bonds. libretexts.org

Palladium-catalyzed carbonylative annulation reactions have been used to synthesize phenanthridinones from precursors like 4-iodoisoquinolin-1(2H)-ones. acs.org Additionally, palladium-catalyzed radical-type transformations of alkyl halides have emerged as a significant area of research, although challenges remain with alkyl halides compared to aryl halides. sioc-journal.cn

Nickel-catalyzed reactions are also gaining prominence, particularly for the formation of C(sp3)-C bonds and the creation of all-carbon quaternary centers from tertiary alkyl electrophiles. nih.gov Nickel catalysis can proceed through either ionic or radical pathways due to the flexible oxidation states of nickel. nih.gov Nickel has also been explored as a catalyst in Sonogashira-type couplings. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Isoquinolinone Framework

The isoquinolinone ring system itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents and the electronic nature of the ring.

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on the isoquinolinone framework are also possible, particularly at positions activated by electron-withdrawing groups or at halogenated positions. wikipedia.org The electron-deficient nature of certain positions in the pyridine (B92270) part of the isoquinolinone ring makes them susceptible to attack by nucleophiles. uoanbar.edu.iq For instance, a chloro-substituted quinolinone can undergo nucleophilic displacement with various nucleophiles. mdpi.com

Transformations at the Nitrogen and Carbonyl Centers

The nitrogen and carbonyl groups of the lactam moiety in this compound are key sites for derivatization.

N-Alkylation and N-Arylation: The nitrogen atom can be deprotonated by a suitable base to form an anion, which can then react with various electrophiles. thieme-connect.de N-alkylation is a common transformation, typically achieved by treating the isoquinolinone with an alkyl halide in the presence of a base like cesium carbonate in a solvent such as DMF. rsc.org

Reactions of the Carbonyl Group: The carbonyl group can undergo reactions typical of amides. For instance, it can be reduced or converted to a thiocarbonyl group. Thiation, often carried out using reagents like Lawesson's reagent or phosphorus pentasulfide, converts the isoquinolin-1(2H)-one to the corresponding isoquinoline-1(2H)-thione. mdpi.com

Derivatization Strategies for Expanding the Chemical Space of Iodoisoquinolinones

Derivatization is a crucial strategy for modifying the physicochemical properties of a molecule and for enabling further analysis or biological testing. ddtjournal.comresearch-solution.com For this compound, derivatization can be achieved through various reactions targeting different parts of the molecule.

The primary point for diversification is the C-6 iodo group, which, as discussed, can be functionalized via cross-coupling reactions. science-revision.co.uk This allows for the introduction of a wide array of substituents, systematically exploring the chemical space around the isoquinolinone core.

Further derivatization can occur at the nitrogen atom through alkylation or arylation, and at the carbonyl group. mdpi.comrsc.org Additionally, the aromatic ring can be further substituted through electrophilic reactions, provided the conditions are compatible with the existing functional groups. These strategies collectively allow for the creation of a large library of compounds based on the this compound scaffold. Such libraries are invaluable in drug discovery and materials science for structure-activity relationship (SAR) studies. nih.gov

Computational and Theoretical Investigations of 6 Iodoisoquinolin 1 2h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 6-Iodoisoquinolin-1(2H)-one. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For the broader class of isoquinolin-1(2H)-one systems, theoretical studies have explored how different substituents on the aromatic ring influence these electronic properties. While specific calculations for the 6-iodo derivative are not extensively detailed in publicly available literature, general principles can be applied. The iodine atom, being an electron-withdrawing group through induction yet a weak deactivator due to hyperconjugation and resonance, would be expected to modulate the electron density of the isoquinolinone core. This, in turn, affects the molecule's susceptibility to electrophilic and nucleophilic attack.

The calculated electrostatic potential map would further reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The carbonyl oxygen and the nitrogen atom are expected to be regions of high electron density, while the hydrogen attached to the nitrogen and the carbon atoms of the carbonyl group and the C-I bond would be relatively electron-deficient.

Table 1: Predicted Electronic Properties of Isoquinolin-1(2H)-one Derivatives

PropertyDescriptionPredicted Influence of 6-Iodo Substituent
HOMO EnergyHighest Occupied Molecular Orbital energy, related to electron-donating ability.Expected to be lowered compared to the unsubstituted parent compound.
LUMO EnergyLowest Unoccupied Molecular Orbital energy, related to electron-accepting ability.Expected to be lowered, potentially increasing susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicating chemical reactivity.The effect is complex and would require specific calculations to determine definitively.
Dipole MomentA measure of the overall polarity of the molecule.Expected to be significant due to the presence of the polar carbonyl group and the C-I bond.

Predictive Modeling of Reaction Mechanisms and Selectivity

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface for a given reaction. This allows for the prediction of the most likely reaction mechanism and the factors that control its selectivity (chemo-, regio-, and stereoselectivity).

For instance, in transition-metal-catalyzed cross-coupling reactions, where the iodine atom of this compound is replaced, theoretical modeling can help to:

Elucidate the catalytic cycle: This includes modeling the elementary steps such as oxidative addition, transmetalation, and reductive elimination.

Understand ligand effects: Calculations can predict how different ligands on the metal catalyst influence the efficiency and selectivity of the reaction.

Rationalize regioselectivity: In cases where multiple reaction sites are available, theoretical models can predict which site is more likely to react.

While specific predictive models for reactions of this compound are not widely published, the principles are well-established. For example, in a Suzuki coupling reaction, DFT calculations could be used to model the oxidative addition of the C-I bond to a Palladium(0) catalyst, which is often the rate-determining step. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility.

Conformational Analysis and Intramolecular Interactions

This compound is a relatively rigid molecule due to its fused bicyclic ring system. However, some degree of conformational flexibility may exist, particularly concerning the planarity of the system and the orientation of the N-H bond. Computational methods can be used to perform a conformational analysis to identify the most stable conformer(s) and the energy barriers between them.

Hydrogen bonding: While not a classic intramolecular hydrogen bond, the N-H group can influence the electronic environment of the nearby carbonyl group.

Dipole-dipole interactions: The polar C=O and C-I bonds will interact with each other and with other parts of the molecule.

Understanding the conformational preferences and intramolecular forces is essential for predicting how the molecule will interact with other molecules, such as enzyme active sites or crystal packing environments.

Theoretical Approaches to Molecular Recognition and Binding Properties

Theoretical methods are widely used to study how molecules like this compound recognize and bind to biological targets, such as proteins. Molecular docking is a common computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor) and to estimate the strength of the binding affinity.

In the context of this compound, which has been investigated as a scaffold for inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), theoretical studies can provide valuable insights. For example, docking simulations could be used to:

Identify potential binding poses: These simulations can predict how this compound fits into the active site of a target protein.

Analyze key binding interactions: The models can highlight important hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The iodine atom, for instance, can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design.

Estimate binding affinity: While less accurate than experimental methods, computational approaches can provide a relative ranking of the binding affinities of different ligands, which can guide the design of more potent inhibitors.

Molecular dynamics (MD) simulations can be subsequently employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and the stability of the complex.

Academic Applications of 6 Iodoisoquinolin 1 2h One and Its Derivatives

Utility in Organic Synthesis as Versatile Building Blocks

6-Iodoisoquinolin-1(2H)-one and its derivatives are recognized as valuable intermediates in organic synthesis. Their inherent structural features, particularly the presence of a reactive iodine atom, make them versatile building blocks for the construction of more complex molecular architectures. This utility stems from their ability to participate in a variety of coupling reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. sci-hub.stresearchgate.net The isoquinolin-1(2H)-one core itself is a privileged scaffold found in numerous natural products and medicinally important compounds. nih.gov

Precursors for Polycyclic Aromatic Compounds

The isoquinolinone framework of this compound serves as a foundational unit for the synthesis of polycyclic aromatic compounds (PACs). researchgate.net These extended π-systems are of significant interest due to their applications in materials science, particularly in the field of organic electronics. d-nb.infonih.gov Synthetic strategies often involve the strategic functionalization of the iodo-substituted position to build upon the existing aromatic core.

One-pot strategies have been developed for the efficient preparation of PACs, highlighting the convenience and feasibility of using isoquinolinone derivatives as starting materials. researchgate.net For instance, methods involving tandem reactions, such as oxidative spirocyclization followed by 1,2-aryl migration, have been employed to construct highly extended PACs. nih.gov The development of novel synthetic methods, including those utilizing N-tosylhydrazones as carbene precursors, has further expanded the toolkit for creating polycyclic structures from simpler building blocks. researchgate.net

Scaffolds for Complex Molecule Synthesis

The this compound scaffold is instrumental in the synthesis of complex molecules, including those with significant biological activity. sci-hub.stresearchgate.net The iodo group provides a handle for introducing molecular complexity through various cross-coupling reactions. This has been demonstrated in the synthesis of a range of substituted isoquinolinones. nih.govacs.org

For example, the development of Cp*Co(III)-catalyzed C–H activation and annulation reactions using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent has enabled the synthesis of diverse isoquinolones. nih.govacs.org This method has proven effective for a wide array of substrates, including those with various functional groups. nih.gov Furthermore, the synthesis of 4-iodoisoquinolin-1(2H)-ones has been achieved through a dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts, providing key intermediates for medicinally important compounds. sci-hub.st The versatility of the iodo-substituted isoquinolinone scaffold is further underscored by its use in the preparation of derivatives with different halogen substitutions, such as 6-chloro-, 6-fluoro-, and 6-bromo-4-iodoisoquinolin-1(2H)-one. rsc.org

Table 1: Examples of Synthesized Isoquinolin-1(2H)-one Derivatives

Compound NameStarting MaterialSynthetic MethodReference
6-Phenylisoquinolin-1(2H)-oneN-chloro-4-phenylbenzamideCpCo(III)-catalyzed C–H activation/annulation nih.gov
6-Nitroisoquinolin-1(2H)-oneN-chloro-4-nitrobenzamideCpCo(III)-catalyzed C–H activation/annulation nih.gov
6-Chloroisoquinolin-1(2H)-oneN-chloro-4-chlorobenzamideCpCo(III)-catalyzed C–H activation/annulation acs.org
6-Fluoroisoquinolin-1(2H)-oneN-chloro-4-fluorobenzamideCpCo(III)-catalyzed C–H activation/annulation acs.org
4-Iodo-2-methyl-6-phenylisoquinolin-1(2H)-one2-Methyl-6-phenylisoquinolin-1(2H)-onep-Toluenesulfonic acid-catalyzed C4-H iodination rsc.org
6-Bromo-4-iodoisoquinolin-1(2H)-one6-Bromoisoquinolin-1(2H)-onep-Toluenesulfonic acid-catalyzed C4-H iodination rsc.org

Exploration in Chemical Biology: Probes for Mechanistic Studies

The unique chemical properties of this compound and its derivatives make them valuable tools in chemical biology. They can be employed as molecular probes to investigate biological processes, elucidate the mechanisms of action of bioactive molecules, and identify new therapeutic targets.

Design Principles for Ligands Targeting Biological Macromolecules

The isoquinolin-1(2H)-one skeleton serves as a versatile scaffold for the design of ligands that can interact with biological macromolecules such as proteins and nucleic acids. The ability to readily modify the core structure, particularly at the iodo-substituted position, allows for the systematic exploration of structure-activity relationships (SAR).

The design of potent inhibitors often involves creating molecules that can form specific interactions with the target macromolecule. For instance, in the design of HIV-1 protease inhibitors, tricyclic ring systems have been incorporated as P2-ligands to enhance binding affinity. nih.gov The synthesis of these complex ligands often starts from simpler building blocks, and the principles of stereoselective synthesis are crucial for obtaining the desired biological activity. nih.gov Computational modeling and structure-based design are powerful tools that guide the synthesis of ligands with improved potency and selectivity. nih.gov

Investigating Molecular Interactions and Binding Mechanisms

Derivatives of this compound can be utilized to study the molecular interactions between small molecules and their biological targets. Techniques such as molecular docking can provide insights into the binding modes of these compounds. nih.gov For example, in silico studies have been used to investigate the binding affinity of thiopyrano[2,3-b]quinoline derivatives against specific protein targets. nih.gov

Understanding how a ligand binds to its target is fundamental for rational drug design. The mechanism of action of a compound, whether it acts as an inhibitor, agonist, or antagonist, is determined by these molecular interactions. For enzyme inhibitors, this may involve binding to the active site and blocking substrate access.

Development of Chemical Tools for Target Identification Strategies

A critical step in drug discovery is the identification of the biological target of a bioactive compound. technologynetworks.comresearchgate.net Chemical probes derived from scaffolds like this compound can be instrumental in this process. Target identification strategies can be broadly categorized into affinity-based and label-free methods. researchgate.net

Affinity-based approaches often involve modifying the small molecule with a tag that allows for the selective isolation of its binding partners from a complex biological sample. researchgate.net The identified proteins can then be analyzed using techniques like mass spectrometry. allumiqs.com The development of such chemical tools is essential for understanding the mode of action of novel therapeutic agents and for validating new drug targets. ddtjournal.com

Challenges and Future Directions in 6 Iodoisoquinolin 1 2h One Research

Advancements in Atom-Economical and Stereoselective Synthesis

A primary challenge in contemporary synthetic chemistry is the development of processes that are both efficient and environmentally benign. Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org Current research on isoquinolinone synthesis has begun to move away from classical multi-step procedures towards more streamlined, atom-economical approaches. For instance, methods utilizing environmentally friendly nonmetallic reagents are gaining traction over traditional metal catalysts. nih.gov Oxidative annulation techniques, which construct the heterocyclic ring system in a single, efficient step, represent a promising frontier. nih.gov

Future research will likely focus on developing catalytic, one-pot procedures for the synthesis of 6-Iodoisoquinolin-1(2H)-one that reduce the number of synthetic steps and avoid the use of stoichiometric reagents. rsc.org Furthermore, while the core structure of this compound is planar, the introduction of substituents can create stereocenters. The development of stereoselective synthesis methods, potentially through electrophilic cyclization or related strategies, will be crucial for accessing specific, chirally pure derivatives for applications in medicinal chemistry, where stereoisomerism often dictates biological activity. nih.gov

Synthetic StrategyKey FeaturesPotential for this compound
Intramolecular Oxidative Cyclization Utilizes oxidants like hypervalent iodine reagents to form the isoquinolinone ring from acyclic precursors. nih.govnih.govOffers a direct route to the core structure, potentially incorporating the iodine atom from a pre-functionalized starting material.
Metal-Free Annulation Employs catalysts like reusable Lewis acidic ionic liquids or relies on radical-cascade reactions to avoid transition metals. rsc.orgAligns with green chemistry principles, reducing metal contamination in the final product.
C-H Activation/Annulation Involves the direct functionalization of C-H bonds, a highly atom-economical approach. nih.govCould enable the synthesis of the isoquinolinone core from simpler, readily available aromatic precursors.
Asymmetric Catalysis Uses chiral catalysts to control the formation of stereocenters during the synthesis of substituted derivatives.Essential for producing enantiomerically pure derivatives for pharmacological evaluation.

Discovery of Novel Reactivity Patterns and Transformations

The this compound molecule possesses multiple reactive sites, offering a rich landscape for chemical exploration. The iodine atom is a particularly valuable functional group, serving as a versatile linchpin for introducing molecular complexity through various cross-coupling reactions. This allows for the systematic modification of the scaffold to explore structure-activity relationships.

Future research will undoubtedly focus on leveraging the C-I bond to forge new carbon-carbon and carbon-heteroatom bonds. Additionally, the isoquinolinone core itself can undergo various transformations. For example, methods developed for the synthesis of isoquinoline (B145761) N-oxides from related precursors suggest that the nitrogen atom could be a site for further functionalization. nih.gov The discovery of unexpected reaction pathways, such as rearrangements or cyclizations involving tethered alkenes, could lead to the creation of entirely new classes of complex heterocyclic systems, including 2-benzazepine derivatives. nih.gov

Reaction TypeReagents/CatalystPotential Product
Suzuki Coupling Boronic acids, Palladium catalyst6-Arylisoquinolin-1(2H)-ones
Sonogashira Coupling Terminal alkynes, Palladium/Copper catalyst6-Alkynylisoquinolin-1(2H)-ones
Buchwald-Hartwig Amination Amines, Palladium catalyst6-Amino- or 6-Amidoisoquinolin-1(2H)-ones
Heck Coupling Alkenes, Palladium catalyst6-Alkenylisoquinolin-1(2H)-ones
Oxidative Cyclization Hypervalent iodine reagents on related precursorsIsoquinoline N-Oxides and other fused heterocycles nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

AI/ML ApplicationFunctionRelevance to this compound
Computer-Aided Synthesis Planning (CASP) Predicts multi-step synthetic routes to a target molecule from available starting materials. nih.govbiopharmatrend.comAccelerates the development of efficient and scalable syntheses for novel derivatives.
Reaction Optimization Uses algorithms to find the optimal conditions (temperature, solvent, catalyst) for a chemical reaction. technologynetworks.comImproves yields and reduces byproducts in the synthesis and functionalization of the core structure.
Quantitative Structure-Activity Relationship (QSAR) Builds models that correlate chemical structure with biological activity or physical properties. researchgate.netEnables the design of new derivatives with enhanced potency or desired material characteristics.
Predictive Reactivity Predicts the most likely sites of reaction on a molecule for a given set of reagents. doaj.orgGuides the selective functionalization of the isoquinolinone scaffold.

Expanding Applications in Emerging Fields of Chemical Science

The isoquinoline and isoquinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anticancer, antiviral, and neuroprotective agents. rsc.orgacs.org The functional versatility of this compound makes it an ideal building block for creating libraries of compounds for drug discovery. Its derivatives could find applications in treating a variety of diseases. The related isoindolin-1-one (B1195906) core is already present in several commercial drugs used for hypertension, inflammation, and cancer. preprints.orgmdpi.com

Beyond pharmaceuticals, isoquinoline derivatives are utilized in materials science for the development of organic semiconductors, fluorescent dyes, and metal-chelating ligands due to their unique electronic and photophysical properties. rsc.org The this compound core, with its potential for extensive electronic modification via cross-coupling, is a promising candidate for the creation of novel functional materials. Future research will likely explore its use in organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy agents.

Interdisciplinary Research Opportunities with this compound as a Core Structure

The full potential of this compound can only be realized through collaborative, interdisciplinary research. The journey from a core chemical structure to a functional drug or material requires the expertise of multiple fields.

Chemistry and Computational Science: Synthetic chemists will work alongside computational chemists to use AI and ML tools for the design and efficient synthesis of new derivatives. mdpi.com

Chemistry and Biology/Pharmacology: Once synthesized, these novel compounds will be evaluated by biologists and pharmacologists to determine their efficacy and mechanism of action against various diseases, such as cancer or inflammatory conditions. nih.gov

Chemistry and Materials Science: Collaborations with materials scientists will be essential to investigate the photophysical and electronic properties of new this compound-based molecules for applications in electronics and photonics. rsc.org

Chemistry and Agrochemical Science: The structural motif is also relevant in the development of new agrochemicals, necessitating partnerships with agricultural scientists to test for herbicidal or fungicidal activity. nih.gov

By fostering these interdisciplinary connections, the scientific community can fully exploit the versatility of the this compound scaffold, paving the way for significant discoveries in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Iodoisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodology :

  • Cp*Co(III)-Catalyzed C–H Activation/Annulation : A redox-neutral approach using vinyl acetate as an acetylene equivalent yields this compound with 45% efficiency. Key steps include C–H activation at the iodine-substituted position, followed by annulation under mild conditions (80–90% ethyl acetate/hexane solvent system). Characterization via 1^1H/13^13C NMR confirms the structure .
  • Copper-Catalyzed Cascade Reactions : While not directly applied to the iodinated derivative, analogous methods for 3,4-disubstituted isoquinolinones use β-keto esters and 2-halobenzamides under mild conditions, suggesting potential adaptability. Optimization of iodide sources and ligand systems may improve yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H NMR (e.g., δ 11.38 ppm for the NH proton) and 13^13C NMR (e.g., δ 161.5 ppm for the carbonyl group) provide structural confirmation. The iodine atom’s electron-withdrawing effect shifts aromatic proton signals predictably .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ calculated for C9_9H6_6INO).
  • IR Spectroscopy : Peaks at ~1659 cm1^{-1} (C=O stretch) and 680 cm1^{-1} (C–I stretch) are diagnostic .

Q. How does the iodine substituent influence the reactivity of isoquinolinones in functionalization reactions?

  • Reactivity Insights :

  • The iodine atom acts as a directing group in C–H activation, enabling site-selective modifications (e.g., allylation or vinylation via Pd/Cu catalysis). Its electronegativity stabilizes transition states, facilitating regioselective bond formation .
  • Halogen-exchange reactions (e.g., Suzuki coupling) may replace iodine with other groups, though steric hindrance requires careful optimization of catalysts (e.g., Pd(PPh3_3)4_4) .

Advanced Research Questions

Q. How can researchers address the moderate yields (45%) reported for Cp*Co(III)-catalyzed synthesis of this compound?

  • Optimization Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalyst Loading : Adjusting Cp*Co(III) concentration or adding co-catalysts (e.g., AgSbF6_6) could improve turnover.
  • Temperature/Time : Extended reaction times (beyond 12 hours) or elevated temperatures (50–60°C) may drive completion .

Q. What computational models predict the electronic effects of iodine in this compound?

  • Modeling Approaches :

  • DFT Calculations : Analyze iodine’s impact on electron density distribution (e.g., reduced HOMO-LUMO gap due to its polarizability).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic sites for reaction planning .

Q. How can researchers extrapolate biological activity data from chloro/fluoro analogs to 6-iodoisoquinolinone?

  • Experimental Design :

  • In Silico Docking : Compare binding affinities of iodine vs. chloro/fluoro derivatives with target proteins (e.g., kinases).
  • In Vitro Assays : Test anti-inflammatory or anticancer activity using cell lines sensitive to halogenated heterocycles. Prioritize assays measuring IC50_{50} values .

Q. What analytical challenges arise from the iodine atom in X-ray crystallography or NMR studies?

  • Challenges and Solutions :

  • X-ray Crystallography : Iodine’s heavy atom effect enhances phasing but may cause absorption errors. Use Mo-Kα radiation and multi-scan corrections .
  • NMR Signal Broadening : Quadrupolar relaxation of 127^{127}I can broaden nearby proton signals. Deuterated solvents and higher-field instruments (≥500 MHz) improve resolution .

Q. What mechanistic insights explain the regioselectivity of Cp*Co(III)-catalyzed C–H activation in iodinated isoquinolinones?

  • Mechanistic Proposals :

  • Concerted Metalation-Deprotonation (CMD) : Co(III) coordinates to the nitrogen lone pair, directing C–H cleavage at the iodine-adjacent position.
  • Redox-Neutral Pathway : Vinyl acetate acts as a traceless directing group, avoiding stoichiometric oxidants .

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